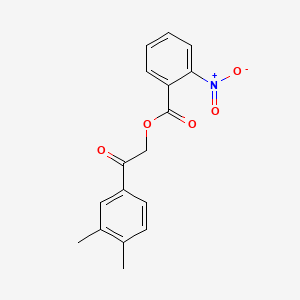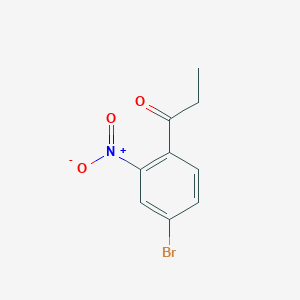
1-(4-Bromo-2-nitrophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-nitroacetophenone followed by a Friedel-Crafts acylation reaction. The reaction typically uses bromine as the brominating agent and aluminum chloride as the catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-2-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Reduction: 1-(4-Bromo-2-aminophenyl)propan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-(4-Bromo-2-nitrophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)propan-1-one: Lacks the bromine substitution, leading to different reactivity and applications.
1-(4-Bromo-2-methylphenyl)propan-1-one:
1-(4-Bromo-2-chlorophenyl)propan-1-one: Contains a chlorine atom instead of a nitro group, resulting in different chemical behavior.
Uniqueness: 1-(4-Bromo-2-nitrophenyl)propan-1-one is unique due to the presence of both bromine and nitro substituents on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
1-(4-bromo-2-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEETXSWHSBVLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

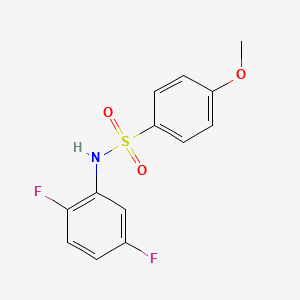
![3-(2-furyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5849961.png)
![N-[(2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5849969.png)
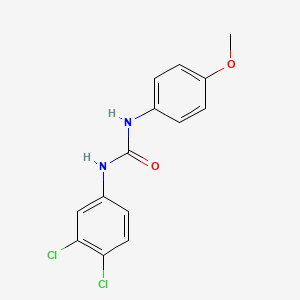
![4-[(E)-1-cyano-2-(4-ethoxyphenyl)ethenyl]benzonitrile](/img/structure/B5849984.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5849992.png)
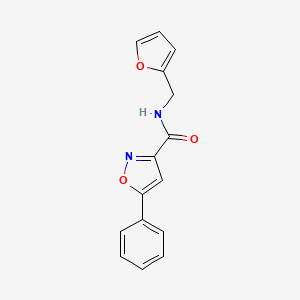
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850007.png)
![N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline](/img/structure/B5850013.png)
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)
![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)
![1-[(2-Bromophenyl)methyl]azocane](/img/structure/B5850034.png)
